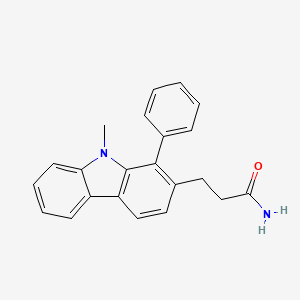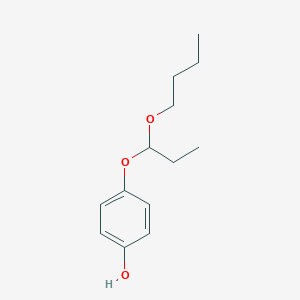
(4-Butylphenyl)methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylphenyl)methylthiourea is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiourea group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylthiourea typically involves the reaction of 4-butylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 4-butylphenyl isothiocyanate, followed by its reaction with methylamine. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (4-Butylphenyl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles, depending on the desired substitution product; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Varied products depending on the nucleophile used
科学的研究の応用
(4-Butylphenyl)methylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用機序
The mechanism of action of (4-Butylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In the context of its biological activities, the compound may inhibit enzymes or disrupt cellular processes by binding to key proteins or nucleic acids.
類似化合物との比較
- (4-tert-Butylphenyl)methylthiourea
- (4-sec-Butylphenyl)methylthiourea
- (4-isobutylphenyl)methylthiourea
Comparison: (4-Butylphenyl)methylthiourea is unique due to its specific butyl group attached to the phenyl ring. This structural feature can influence its reactivity and interactions compared to other similar compounds. For instance, the tert-butyl and sec-butyl derivatives may exhibit different steric and electronic effects, leading to variations in their chemical behavior and biological activities.
特性
CAS番号 |
832099-22-6 |
|---|---|
分子式 |
C12H18N2S |
分子量 |
222.35 g/mol |
IUPAC名 |
(4-butylphenyl)methylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-10-5-7-11(8-6-10)9-14-12(13)15/h5-8H,2-4,9H2,1H3,(H3,13,14,15) |
InChIキー |
RQFIEYITEYTCNW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)CNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


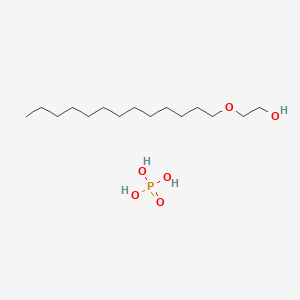
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
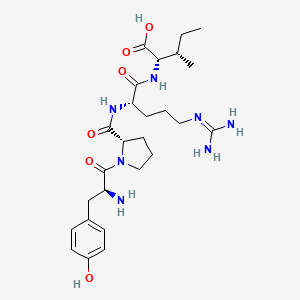
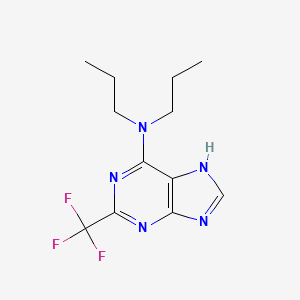
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
